molecular formula C10H9BrClNO B11850807 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole

Cat. No.: B11850807
M. Wt: 274.54 g/mol
InChI Key: AAYODCXUQVGEGR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl, chloro, and methoxy substituents on the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromomethylation of 6-chloro-5-methoxyindole. This can be achieved using bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the indole ring can influence its behavior in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

3-(bromomethyl)-6-chloro-5-methoxy-1H-indole

InChI

InChI=1S/C10H9BrClNO/c1-14-10-2-7-6(4-11)5-13-9(7)3-8(10)12/h2-3,5,13H,4H2,1H3

InChI Key

AAYODCXUQVGEGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CBr)Cl

Origin of Product

United States

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